4-[(Diethylcarbamothioyl)amino]benzoic acid
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Overview
Description
4-{[(DIETHYLAMINO)CARBOTHIOYL]AMINO}BENZOIC ACID is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is known for its applications in the production of thermosensitive dyes . The compound is characterized by its white to light yellow to light red crystalline powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(DIETHYLAMINO)CARBOTHIOYL]AMINO}BENZOIC ACID typically involves the reaction of 2-(4-DIETHYLAMINO-2-HYDROXYBENZOYL)BENZOIC ACID with various reagents . The reaction conditions often include the use of solvents like dimethylformamide and maintaining a sealed, dry environment at room temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(DIETHYLAMINO)CARBOTHIOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-{[(DIETHYLAMINO)CARBOTHIOYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of thermosensitive dyes and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(DIETHYLAMINO)CARBOTHIOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{[(DIETHYLAMINO)CARBOTHIOYL]AMINO}BENZOIC ACID include:
- 2-(4-DIETHYLAMINO-2-HYDROXYBENZOYL)BENZOIC ACID
- 2-HYDROXY-4-DIETHYLAMINO-2’-CARBOXYBENZOPHENONE
- 2- [4- (DIETHYLAMINO)-2-HYDROXYBENZOYL]BENZOIC ACID
Uniqueness
What sets 4-{[(DIETHYLAMINO)CARBOTHIOYL]AMINO}BENZOIC ACID apart is its unique structure that allows it to participate in a variety of chemical reactions and its specific applications in the production of thermosensitive dyes . Its ability to interact with enzymes and proteins also makes it valuable in biological and medical research .
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
4-(diethylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14(4-2)12(17)13-10-7-5-9(6-8-10)11(15)16/h5-8H,3-4H2,1-2H3,(H,13,17)(H,15,16) |
InChI Key |
ZVXBLPHGFURFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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